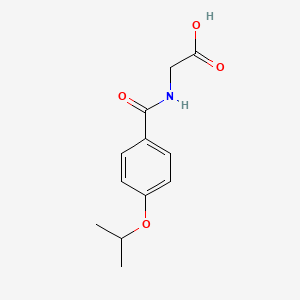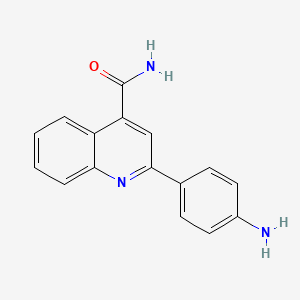
2-(4-Aminophenyl)-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Aminophenyl)-4-quinolinecarboxamide is a compound that belongs to the class of organic compounds known as quinolines and quinoline derivatives. These are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring. The compound has been synthesized and investigated for various biological activities and chemical properties.
Synthesis Analysis
The synthesis of 2-(4-Aminophenyl)-4-quinolinecarboxamide and its derivatives involves condensation reactions of aniline derivatives with N-substituted 4-chloroquinoline-3-carboxamides. These intermediates are obtained from the treatment of 4(1H)-quinolinone-3-carboxylic acid with thionyl chloride. The synthesis process aims at developing compounds with potential biological activities, including inhibitory effects on certain enzymes or receptors (Uchida et al., 1995).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including 2-(4-Aminophenyl)-4-quinolinecarboxamide, is characterized by the presence of a quinoline core attached to various functional groups. These structures have been elucidated using various spectroscopic methods such as FT-IR, NMR, and X-ray diffraction. The presence of the quinoline moiety contributes to the compound's chemical properties and biological activities.
Chemical Reactions and Properties
Quinoline derivatives undergo a range of chemical reactions, including condensation, cyclization, and substitution reactions, depending on the functional groups present in the molecule. These reactions are essential for the synthesis of diverse quinoline-based compounds with potential therapeutic applications. The chemical properties of these compounds are significantly influenced by the quinoline core and the substituents attached to it.
Physical Properties Analysis
The physical properties of 2-(4-Aminophenyl)-4-quinolinecarboxamide, such as solubility, melting point, and crystalline structure, are determined by its molecular structure. These properties are crucial for the compound's application in different fields, including pharmaceuticals. The solubility in various solvents can affect the compound's bioavailability and formulation into dosage forms.
Chemical Properties Analysis
2-(4-Aminophenyl)-4-quinolinecarboxamide exhibits a range of chemical properties, including acid-base behavior, reactivity towards nucleophiles and electrophiles, and photophysical properties. These properties are explored to understand the compound's reactivity and potential as a chemical intermediate in organic synthesis and its interaction with biological targets.
- Synthesis and evaluation of gastric H+/K+-ATPase inhibitors (Uchida et al., 1995)
- Structural and photophysical analysis of quinoline derivatives (Bonacorso et al., 2018)
- Synthesis of quinoline-4-carboxylic acid derivatives (Duvelleroy et al., 2005)
Aplicaciones Científicas De Investigación
-
Antimicrobial Agents
- Field : Medicinal Chemistry
- Application : A series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity .
- Method : The compounds were synthesized and their structures were elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data .
- Results : The results revealed that some compounds have potent antibacterial activity against both Gram-positive and Gram-negative strains .
-
Heat-Resistant Biopolyurea
- Field : Bioscience, Biotechnology, and Biochemistry
- Application : The aromatic diamine 2-(4-aminophenyl)ethylamine (4APEA) was produced by fermentation using genetically engineered Escherichia coli .
- Method : Optimizing fed-batch cultures of this strain produced the highest reported yield to date of 4APEA .
- Results : Fermented 4APEA was purified from culture medium and polymerized with methylene diphenyldiisocyanate and hexamethylene diisocyanate to produce polyureas .
-
Polymer Synthesis
- Field : Polymer Chemistry
- Application : 2-(4-Aminophenyl)ethanol is used as a nonsymmetric monomer in the preparation of ordered poly (amide-ester), in the synthesis of 4-aminostyrene, and in the functionalization of graphene nanoplatelets .
- Method : The compound is soluble in methanol, which suggests it could be used in solution-phase synthesis .
- Results : The specific results of these applications are not provided in the source .
-
Synthesis of Heat-Resistant Biopolyurea
- Field : Bioscience, Biotechnology, and Biochemistry
- Application : The aromatic diamine 2-(4-aminophenyl)ethylamine (4APEA) is a potential monomer for polymers and advanced materials .
- Method : 4APEA was produced by fermentation using genetically engineered Escherichia coli . Optimizing fed-batch cultures of this strain produced the highest reported yield to date of 4APEA .
- Results : Fermented 4APEA was purified from culture medium and polymerized with methylene diphenyldiisocyanate and hexamethylene diisocyanate to produce polyureas .
-
Antimicrobial Agents
- Field : Medicinal Chemistry
- Application : A novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity .
- Method : Structures of the synthesized compounds were elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data .
- Results : Some compounds have potent antibacterial activity against both Gram-positive and Gram-negative strains .
-
Perylene Composite Microcrystals
- Field : Material Science
- Application : Perylene composite microcrystals (ETTA@Pe MCs) doped with non-planar molecular tetrakis(4-aminophenyl)ethene were synthesized .
- Method : The microcrystals were synthesized in the aqueous phase by a surfactant-assisted self-assembly method .
- Results : The intense π–π stacking interactions between perylene monomers were suppressed by doping .
-
Biosensing Applications
- Field : Analytical Chemistry
- Application : Perylene composite microcrystals (ETTA@Pe MCs) doped with non-planar molecular tetrakis(4-aminophenyl)ethene were synthesized and used for biosensing applications .
- Method : The microcrystals were synthesized in the aqueous phase by a surfactant-assisted self-assembly method .
- Results : The ETTA@Pe MCs exhibited a significantly enhanced electrochemiluminescence signal as compared to that of perylene microcrystals (Pe MCs) in the presence of S2O82− as a co-reactant .
-
Aromatic Polyimide Films for Electronic Applications
- Field : Polymer Chemistry
- Application : Aromatic polyimides have excellent thermal stability, mechanical strength and toughness, high electric insulating properties, low dielectric constants and dissipation factors, and high radiation and wear resistance .
- Method : These properties make them suitable for processing into a variety of materials, including films, fibers, carbon fiber composites, engineering plastics, foams, porous membranes, coatings, etc .
- Results : Aromatic polyimide materials have found widespread use in a variety of high-tech domains, including electric insulating, microelectronics and optoelectronics, aerospace and aviation industries .
-
Covalent Organic Framework Photocatalysts
- Field : Material Science
- Application : 2,5-Dihydroxyterephthalaldehyde (Dha), 5,10,15,20-tetrakis(4-aminophenyl)-21H,23H-porphine (Tph) were used in the synthesis of covalent organic framework photocatalysts .
- Method : The specific methods of synthesis are not provided in the source .
- Results : The specific results of these applications are not provided in the source .
Direcciones Futuras
Research is ongoing into the benzothiazole scaffold, with recent reports on the synthesis and design of analogs of the benzothiazole amide system, their antimicrobial activity, and the possible mode of action . Future research may focus on further optimizing synthetic conditions and developing new synthetic approaches .
Propiedades
IUPAC Name |
2-(4-aminophenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c17-11-7-5-10(6-8-11)15-9-13(16(18)20)12-3-1-2-4-14(12)19-15/h1-9H,17H2,(H2,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNWNEUJPGXWSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360778 |
Source


|
| Record name | BAS 03370244 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminophenyl)-4-quinolinecarboxamide | |
CAS RN |
444151-71-7 |
Source


|
| Record name | BAS 03370244 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

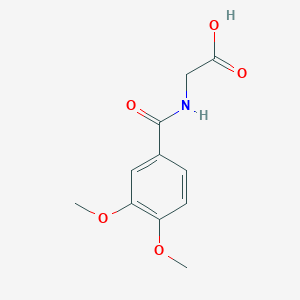
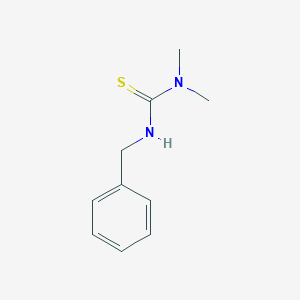
![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide](/img/structure/B1270570.png)
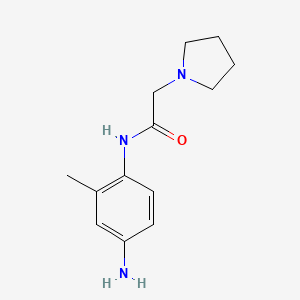
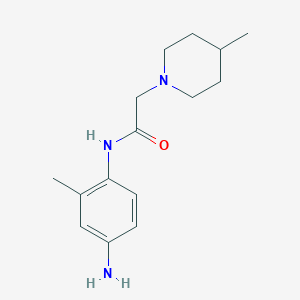
![4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270582.png)
![8-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270583.png)

![N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B1270585.png)
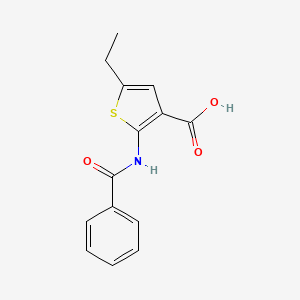
![2-(3-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B1270589.png)
![1-[2-(2-bromophenoxy)ethyl]-1H-imidazole](/img/structure/B1270590.png)

